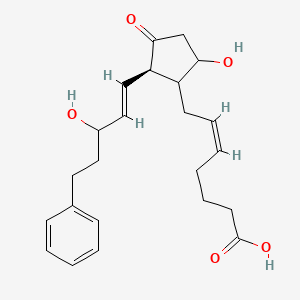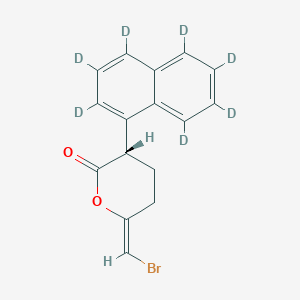
(S)-Bromoenol lactone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bromoenol lactone-d7 is a deuterated analog of (S)-Bromoenol lactone, a compound known for its role as an inhibitor of phospholipase A2 enzymes. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in nuclear magnetic resonance spectroscopy due to the different nuclear properties of deuterium compared to hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bromoenol lactone-d7 typically involves the bromination of an enol lactone precursor. The process begins with the preparation of the enol lactone, which is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bromoenol lactone-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding enol lactone without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted enol lactones depending on the nucleophile used.
Reduction Reactions: The corresponding enol lactone without the bromine atom.
Oxidation Reactions: More complex lactone structures with additional functional groups.
Applications De Recherche Scientifique
(S)-Bromoenol lactone-d7 has several applications in scientific research:
Chemistry: Used as a probe in nuclear magnetic resonance spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in studies involving phospholipase A2 enzymes to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on phospholipase A2 enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
(S)-Bromoenol lactone-d7 exerts its effects primarily through the inhibition of phospholipase A2 enzymes. The bromine atom interacts with the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This inhibition disrupts the production of arachidonic acid and other signaling molecules, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Bromoenol lactone: The non-deuterated analog with similar inhibitory effects on phospholipase A2 enzymes.
®-Bromoenol lactone: The enantiomer with different stereochemistry and potentially different biological activity.
Bromoenol lactone: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
(S)-Bromoenol lactone-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques. The deuterium atoms also influence the compound’s chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C16H13BrO2 |
|---|---|
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
(3S,6E)-6-(bromomethylidene)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxan-2-one |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D |
Clé InChI |
BYUCSFWXCMTYOI-LJJQZJCESA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[C@@H]3CC/C(=C\Br)/OC3=O)[2H])[2H] |
SMILES canonique |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
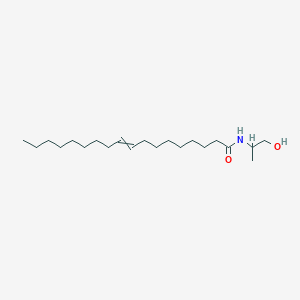
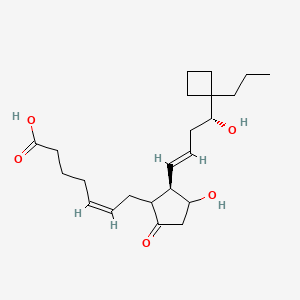
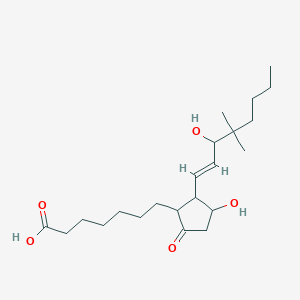
![(E)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768036.png)
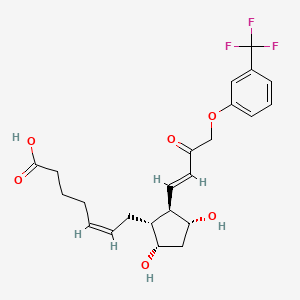
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
![(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)
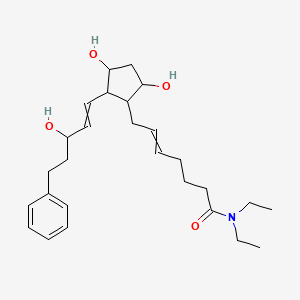
![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B10768078.png)

![(E)-7-[(1S,2R,3R,5S)-3-[(3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768097.png)
